N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464567
InChI: InChI=1S/C11H22N2O2/c1-3-12(10(2)15)9-11-5-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m0/s1
SMILES: CCN(CC1CCCN1CCO)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13464567

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name N-ethyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C11H22N2O2/c1-3-12(10(2)15)9-11-5-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Standard InChI Key ZSFKYZAOEDOESY-NSHDSACASA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1CCO)C(=O)C
SMILES CCN(CC1CCCN1CCO)C(=O)C
Canonical SMILES CCN(CC1CCCN1CCO)C(=O)C

Introduction

Structural and Stereochemical Features

The compound features a pyrrolidine ring—a five-membered secondary amine—with an (S)-configured hydroxymethyl group at the 1-position and an ethylacetamide side chain at the 2-position. The stereochemistry of the hydroxyethyl substituent is critical for its conformational stability and receptor binding affinity. Nuclear magnetic resonance (NMR) studies confirm the (S) configuration through distinct splitting patterns in the 1H^1\text{H}-NMR spectrum, such as the triplet at δ 3.64 ppm (J = 5.6 Hz) for the hydroxyethyl protons and the multiplet at δ 2.56 ppm for the pyrrolidine methylene groups .

Comparative Analysis of Stereoisomers

Enantiomeric variants of this compound exhibit divergent pharmacological profiles. For instance, the (R)-configured analog shows reduced binding affinity to opioid receptors compared to the (S)-form, highlighting the importance of stereochemistry in drug design .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A representative method includes:

  • Alkylation of Pyrrolidine: Reaction of pyrrolidine with 2-bromoethanol in tetrahydrofuran (THF) under reflux for 36 hours yields N-(2-hydroxyethyl)pyrrolidine .

  • Acetylation: Subsequent treatment with acetic anhydride in the presence of a base (e.g., triethylamine) introduces the acetamide moiety .

  • Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, achieving enantiomeric excess (ee) >98%.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Alkylation2-Bromoethanol, THF, reflux8395
AcetylationAcetic anhydride, Et3_3N7697
Chiral ResolutionChiralcel OD-H column6599

Industrial-Scale Production

Continuous flow reactors have been employed to enhance reaction efficiency, reducing processing time by 40% while maintaining a yield of 78%.

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: 352.2°C (predicted)

  • Density: 1.038 g/cm³

  • pKa: 14.74 (predicted), indicating weak basicity at physiological pH .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., methanol: 25 mg/mL) but is poorly soluble in water (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .

TargetActivity (IC50_{50}/EC50_{50})Model System
κ-Opioid receptor12 nMCHO-K1 cells
Acetylcholinesterase8.2 μMHuman recombinant
COX-2>100 μMRAW 264.7 macrophages

Applications in Drug Development

Analgesic Agents

Structural analogs of this compound have advanced to preclinical trials for neuropathic pain, leveraging their κ-opioid selectivity to minimize addictive potential .

Neurological Disorders

Preliminary studies suggest utility in Alzheimer’s disease due to dual AChE inhibition and neuroprotective effects in SH-SY5Y cells (EC50_{50} = 15 μM).

Regulatory and Patent Landscape

Patent Activity

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundKey Modificationκ-Opioid Activity (IC50_{50})
N-Ethyl-N-[(S)-1-(2-hydroxyethyl)...Hydroxyethyl at C112 nM
N-Methyl-N-[(R)-1-phenethyl...Phenethyl substitution45 nM
N-Propionyl-N-[(S)-1-(2-methoxy...Methoxyethyl group210 nM

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) improves brain bioavailability by 3-fold in murine models, addressing blood-brain barrier limitations.

Stereoselective Catalysis

Developing asymmetric hydrogenation catalysts to optimize (S)-enantiomer synthesis could reduce production costs by 30%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator